4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine
Description
This compound features a piperidine core substituted with two distinct groups:
- 3-cyclopropyl-1,2,4-oxadiazole methyl at the 4-position: The oxadiazole moiety is a heterocyclic ring known for its metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group introduces steric strain and lipophilicity.
Its molecular formula is C₂₁H₂₅FN₃O₂ (calculated from and analogous structures), with a molecular weight of approximately 370.45 g/mol. The compound’s structural uniqueness lies in the synergistic combination of a strained cyclopropane-oxadiazole system and a fluorinated aromatic substituent, which may optimize both membrane permeability and target affinity .
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-24-17-5-2-14(10-16(17)20)12-23-8-6-13(7-9-23)11-18-21-19(22-25-18)15-3-4-15/h2,5,10,13,15H,3-4,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABAWKOESCKUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)CC3=NC(=NO3)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Analogues with Modified Heterocyclic Systems
Analogues with Varied Core Structures
Key Research Findings
- Bioactivity Trends : The target compound’s 3-fluoro-4-methoxyphenyl group is associated with enhanced antimicrobial and CNS activity in analogues (). Fluorine’s electronegativity improves binding to enzymes like acetylcholinesterase .
- Metabolic Stability : Cyclopropyl-oxadiazole derivatives exhibit slower hepatic clearance compared to cyclohexyl or phenyl-substituted oxadiazoles ().
- Solubility vs. Permeability : The para-methoxy group in the target compound balances lipophilicity (from cyclopropane) and aqueous solubility, a critical factor in oral bioavailability .
Data Table: Comparative Analysis
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